molecular formula C17H14ClF2NO5 B11517719 3-({4-[chloro(difluoro)methoxy]phenyl}amino)-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-({4-[chloro(difluoro)methoxy]phenyl}amino)-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B11517719
M. Wt: 385.7 g/mol
InChI Key: MTTITPQTOOZRJH-UHFFFAOYSA-N
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Description

3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the benzofuran class of compounds. . This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6,7-DIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Properties

Molecular Formula

C17H14ClF2NO5

Molecular Weight

385.7 g/mol

IUPAC Name

3-[4-[chloro(difluoro)methoxy]anilino]-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H14ClF2NO5/c1-23-12-8-7-11-13(14(12)24-2)16(22)25-15(11)21-9-3-5-10(6-4-9)26-17(18,19)20/h3-8,15,21H,1-2H3

InChI Key

MTTITPQTOOZRJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)OC(F)(F)Cl)OC

Origin of Product

United States

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